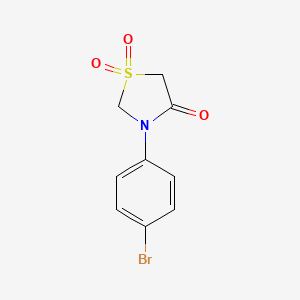

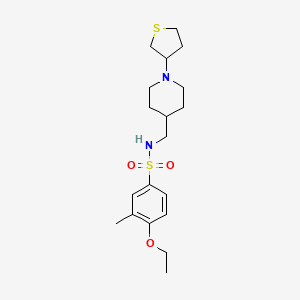

3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

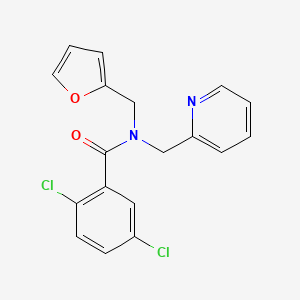

3-(4-Bromophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is an organic compound that is primarily used in laboratory experiments for a variety of purposes. It is a derivative of thiazolane and is composed of a bromophenyl group and a thiazolane ring. This compound has a wide range of applications in scientific research, including in the synthesis of other compounds, in biochemical and physiological studies, and in the development of new laboratory techniques.

Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

Research on bromophenyl-thiazole derivatives often focuses on innovative synthetic approaches and the exploration of their chemical properties. For instance, studies have described the synthesis of benzimidazoles and thienoimidazoles using bromophenyl isocyanide, showcasing the versatility of bromophenyl compounds in heterocyclic chemistry (A. Lygin & A. Meijere, 2009). Similarly, the development of quadruply annulated borepins through nucleophilic substitution reactions involving bromonapthalene derivatives highlights the utility of bromophenyl groups in constructing complex molecular architectures (Kai Schickedanz et al., 2017).

Biological Activities

The potential biological activities of bromophenyl-thiazole compounds are a significant area of research. For example, the antiproliferative and tumor inhibitory studies of 4-thiazolidinone derivatives, including compounds with a bromophenyl moiety, have demonstrated considerable cytotoxicity against cancer cell lines, suggesting their potential in cancer therapy (K. S. Sharath Kumar et al., 2015). Additionally, antimicrobial studies of halogenated phenyl derivatives, including bromophenyl, have shown significant activity against pathogenic yeasts and molds, indicating their potential as antifungal agents (V. Buchta et al., 2004).

Material Science Applications

In material science, bromophenyl-thiazole derivatives have been explored for their photophysical properties and applications. For instance, studies on pyrenoimidazoles with bromophenyl groups have investigated their aggregation-induced emission (AIE) and mechanochromic properties, revealing potential applications in optoelectronic devices (Thaksen Jadhav et al., 2015).

Mécanisme D'action

- Researchers need to investigate its impact on specific pathways, such as metabolic, signaling, or cell cycle pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZDYAYUUCGOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2695134.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)

![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)